molecular formula C10H11F3N2 B14766849 2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline

2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B14766849
M. Wt: 216.20 g/mol
InChI Key: IFEHOTUGFRFYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound that features an azetidine ring attached to an aniline moiety with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of an appropriate aniline derivative with an azetidine precursor. One common method involves the nucleophilic substitution reaction where the aniline derivative reacts with an azetidine compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative .

Scientific Research Applications

2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of molecules with enhanced biological activity and stability .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-2-3-9(8(14)6-7)15-4-1-5-15/h2-3,6H,1,4-5,14H2

InChI Key

IFEHOTUGFRFYBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.